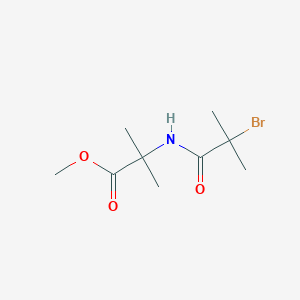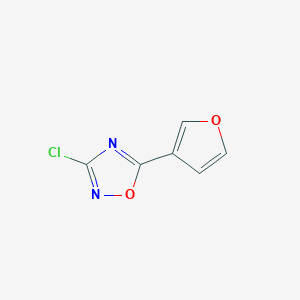
3-Chloro-5-(furan-3-yl)-1,2,4-oxadiazole
Descripción general
Descripción
3-Chloro-5-(furan-3-yl)-1,2,4-oxadiazole (3C5F1O) is a heterocyclic compound with a unique structure. It is a five-membered ring compound containing three nitrogen atoms, one oxygen atom, and one chlorine atom. 3C5F1O is a versatile compound that has a wide range of applications in the fields of chemistry, biology, and medicine. It is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as an inhibitor of enzymes. 3C5F1O has also been studied for its potential use as a therapeutic agent.
Aplicaciones Científicas De Investigación
Chemical Properties and Synthesis
The compound 3-Chloro-5-(furan-3-yl)-1,2,4-oxadiazole serves as a multifunctional synthon for the synthesis of various derivatives. Research by Stepanov et al. (2019) explores its acylation, oxidation to azo and nitro groups, and reactions with N- and S-nucleophiles. This work highlights the compound's utility in generating 1,2,5-oxadiazole derivatives, demonstrating its versatility in organic synthesis and potential applications in developing materials with specific properties, such as insensitivity and detonation performance in energetic materials (A. I. Stepanov, D. V. Dashko, E. Stepanova, 2019).
Applications in Energetic Materials
The synthesis and characterization of derivatives based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, as reported by Yu et al. (2017), underscore the application of such compounds in developing insensitive energetic materials. The study details the creation of nitrated derivatives and energetic salts, revealing moderate thermal stabilities and insensitivity towards impact and friction. These findings point to the compound's significant potential in the field of energetic materials, contributing to safer and more efficient energetic compounds (Qiong Yu, G. Cheng, X. Ju, Chunxu Lu, Qiuhan Lin, Hongwei Yang, 2017).
Role in Pharmaceutical Chemistry
Oxadiazole derivatives, including those related to this compound, play a crucial role in pharmaceutical chemistry. The oxadiazole nucleus is known for its broad range of biological activities, with 1,3,4-oxadiazoles being particularly noteworthy for their antibacterial, antiviral, and antitumor properties. This highlights the compound's potential as a building block in drug development, enabling the synthesis of novel drugs with diverse therapeutic effects (Radha Sharma, 2015).
Antimicrobial Evaluation
Research into the antimicrobial properties of 1,3,4-oxadiazole derivatives, as conducted by Jafari et al. (2017), showcases the compound's application in synthesizing agents with significant antibacterial and antifungal activities. The study synthesizes various derivatives and evaluates their efficacy against Staphylococcus aureus and Escherichia coli, demonstrating the potential of this compound-based compounds in combating microbial infections (E. Jafari, Tahereh Mohammadi, A. Jahanian-Najafabadi, F. Hassanzadeh, 2017).
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-Chloro-5-(furan-3-yl)-1,2,4-oxadiazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme involved . Additionally, this compound has been found to bind with certain proteins, altering their conformation and affecting their function.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases. By modulating these pathways, this compound can affect gene expression and cellular metabolism . For instance, it has been shown to upregulate the expression of certain genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The stability of this compound is a critical factor, as it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to elicit a significant biochemical response.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation and reduction of the compound, leading to the formation of various metabolites. The interaction with cofactors such as NADPH is also crucial for the metabolic processing of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. Transporters and binding proteins play a significant role in its localization and accumulation . For instance, certain transporters can facilitate the uptake of this compound into cells, while binding proteins can sequester it in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical activity. This compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . Targeting signals and post-translational modifications are essential for directing this compound to specific organelles within the cell.
Propiedades
IUPAC Name |
3-chloro-5-(furan-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O2/c7-6-8-5(11-9-6)4-1-2-10-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAKANGZESXILV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NC(=NO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601280156 | |
| Record name | 3-Chloro-5-(3-furanyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1443980-20-8 | |
| Record name | 3-Chloro-5-(3-furanyl)-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443980-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-(3-furanyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[1-(phenylsulfanyl)cyclobutyl]acetate](/img/structure/B1430020.png)
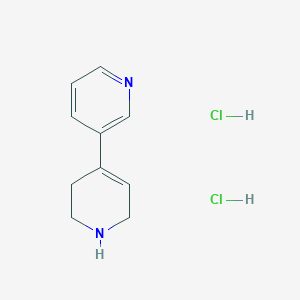

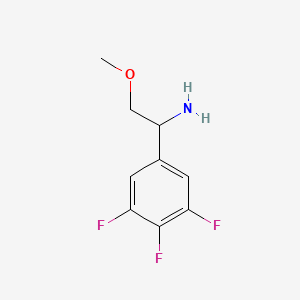
![4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol hydrochloride](/img/structure/B1430026.png)
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1430027.png)
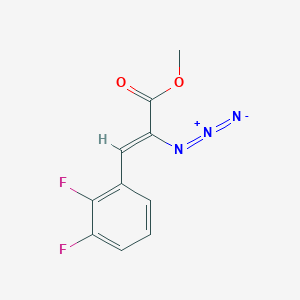

![3-methoxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1430031.png)

![propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride](/img/structure/B1430033.png)
![3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one dihydrochloride](/img/structure/B1430035.png)
![5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1430037.png)
